![molecular formula C13H19N3O3S B2548309 N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide CAS No. 2305423-63-4](/img/structure/B2548309.png)
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPS, and it has been synthesized using different methods. DMAPS has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
Wirkmechanismus
The mechanism of action of DMAPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMAPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. DMAPS has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMAPS has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMAPS inhibits the proliferation and migration of cancer cells. DMAPS has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that DMAPS reduces tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMAPS in laboratory experiments is its high yield of synthesis. DMAPS is also relatively stable and easy to handle. However, one limitation of using DMAPS is its potential toxicity, which may limit its use in certain experiments. Additionally, DMAPS may not be suitable for experiments that require high selectivity, as it may inhibit the activity of other enzymes and signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of DMAPS. One direction is the development of new synthesis methods that can improve the yield and purity of DMAPS. Another direction is the investigation of the structure-activity relationship of DMAPS, which may lead to the development of more potent analogs. Additionally, the potential applications of DMAPS in material science and other fields should be further explored. Finally, the safety and toxicity of DMAPS should be thoroughly investigated to ensure its safe use in laboratory experiments.
Synthesemethoden
DMAPS can be synthesized using various methods, including the reaction of 2-(dimethylamino)-5-nitrobenzenesulfonamide with acryloyl chloride, followed by reduction with sodium dithionite. Another method involves the reaction of 2-(dimethylamino)-5-nitrobenzenesulfonamide with acryloyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite. The yield of DMAPS obtained using these methods ranges from 50 to 70%.
Wissenschaftliche Forschungsanwendungen
DMAPS has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMAPS has been investigated for its anticancer, antitumor, and anti-inflammatory properties. In organic synthesis, DMAPS has been used as a catalyst for various reactions, including esterification, amidation, and acylation. In material science, DMAPS has been studied for its potential applications in the development of new materials, including polymers and coatings.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-6-12(17)14-13-10(15(2)3)8-7-9-11(13)20(18,19)16(4)5/h6-9H,1H2,2-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXEMGVLVRUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

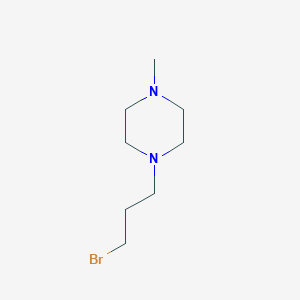
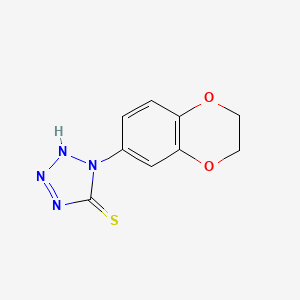
![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)
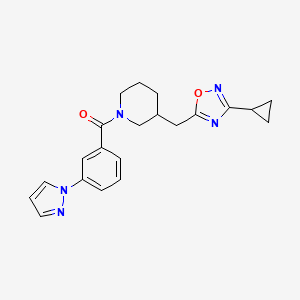
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)



![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)
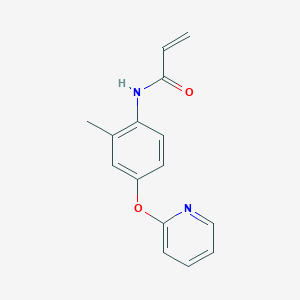
![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
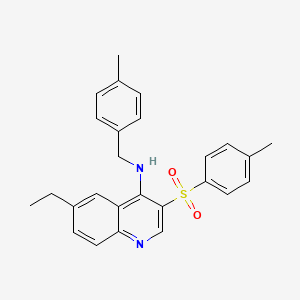
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)
![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)